molecular formula C18H22N6O2 B2599448 7-Benzyl-3-methyl-8-(4-methyl-piperazin-1-yl)-3,7-dihydro-purine-2,6-dione CAS No. 332103-57-8

7-Benzyl-3-methyl-8-(4-methyl-piperazin-1-yl)-3,7-dihydro-purine-2,6-dione

Cat. No. B2599448
CAS RN: 332103-57-8
M. Wt: 354.414
InChI Key: XIXVUMAIDBXMQG-UHFFFAOYSA-N
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Description

The compound “7-Benzyl-3-methyl-8-(4-methyl-piperazin-1-yl)-3,7-dihydro-purine-2,6-dione” is a type of substituted xanthine . Substituted xanthines are a class of compounds that have been studied for their potential use in treating disorders related to the TRPC5 ion channel . TRPC5 is a type of cation channel that modulates the flux of calcium and sodium ions across cellular membranes .

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of compounds similar to 7-Benzyl-3-methyl-8-(4-methyl-piperazin-1-yl)-3,7-dihydro-purine-2,6-dione exhibits typical geometries where the fused rings of the purine system are planar, and the piperazine ring adopts a chair conformation. Such molecules are linked by a network of hydrogen bonds, indicating potential for diverse biological interactions (Karczmarzyk et al., 1995).

Cardiovascular Activity

Research into derivatives of similar compounds has shown strong prophylactic antiarrhythmic activity and hypotensive activity, alongside weak affinity for alpha1- and alpha2-adrenoreceptors. This suggests potential applications in cardiovascular disease treatments (Chłoń-Rzepa et al., 2004).

Psychotropic Activity

Studies on aminoalkyl derivatives of purine-2,6-dione have identified compounds with significant anxiolytic and antidepressant properties, indicating potential for treating mental health disorders. Mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands exhibited notable psychotropic activity, highlighting the importance of the purine-2,6-dione structure in the design of new therapeutic agents (Chłoń-Rzepa et al., 2013).

Receptor Affinity and Biological Evaluation

The affinity of N-(arylpiperazinyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors has been explored. This work identifies structural features responsible for receptor affinity, laying the groundwork for the development of novel therapeutic agents targeting these receptors (Żmudzki et al., 2015).

Antimicrobial Activity

The design and synthesis of purine connected piperazine derivatives aimed at inhibiting Mycobacterium tuberculosis have shown promising anti-mycobacterial activity. These findings are significant for the development of new treatments against tuberculosis, with several compounds displaying higher potencies compared to existing drugs like Ethambutol (Konduri et al., 2020).

properties

IUPAC Name

7-benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O2/c1-21-8-10-23(11-9-21)17-19-15-14(16(25)20-18(26)22(15)2)24(17)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXVUMAIDBXMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325139
Record name 7-benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644188
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

332103-57-8
Record name 7-benzyl-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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